molecular formula C11H8FNO4 B12069346 2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid

2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12069346
M. Wt: 237.18 g/mol
InChI Key: AFZHOUYABKDFPX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a fluoro-methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the fluoro-methoxyphenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-fluoro-4-methoxybenzaldehyde with an appropriate nitrile and a carboxylic acid derivative can yield the desired oxazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced oxazole derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-carboxylic acid alcohols.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylboronic acid: Shares the fluoro-methoxyphenyl group but lacks the oxazole ring.

    4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but lacks the fluoro and oxazole components.

    Thiophene derivatives: Similar heterocyclic compounds with sulfur instead of oxygen in the ring.

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid is unique due to the combination of the oxazole ring, fluoro-methoxyphenyl group, and carboxylic acid functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO4/c1-16-9-3-2-6(4-7(9)12)10-13-8(5-17-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

AFZHOUYABKDFPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CO2)C(=O)O)F

Origin of Product

United States

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